(3S)-3-Amino-3-(furan-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3-(furan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKCGVVFLNGRV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Non Proteinogenic Amino Acids in Organic Chemistry
Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded for protein synthesis by the standard genetic code. brainkart.comwikipedia.org While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, the vast number of non-proteinogenic amino acids, both naturally occurring and synthetic, offer a much broader chemical diversity. epfl.ch These unique molecules serve various biological functions, acting as metabolic intermediates, neurotransmitters, and components of bacterial cell walls and toxins. wikipedia.orgepfl.ch For instance, ornithine and citrulline are crucial intermediates in the urea (B33335) cycle. brainkart.com
In organic chemistry, the significance of non-proteinogenic amino acids lies in their utility as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. wikipedia.orgepfl.ch Their structural diversity, which includes variations in stereochemistry, side-chain functionality, and the position of the amino group relative to the carboxyl group (e.g., α, β, γ-amino acids), allows for the construction of novel molecular scaffolds with tailored properties. brainkart.com The incorporation of these "unnatural" amino acids can lead to compounds with enhanced biological activity, increased metabolic stability, and specific conformational preferences.
The Role of Beta Amino Acids As Synthetic Intermediates
(3S)-3-Amino-3-(furan-3-yl)propanoic acid is classified as a beta-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group. This structural feature distinguishes them from their alpha-amino acid counterparts and imparts unique chemical properties. Beta-amino acids are valuable synthetic intermediates for several reasons.
Firstly, oligomers composed of β-amino acids, known as β-peptides, can fold into stable secondary structures like helices, sheets, and turns, similar to α-peptides. nih.govacs.org However, β-peptides often exhibit enhanced resistance to proteolytic degradation, a significant advantage in the development of therapeutic peptides. nih.gov
Secondly, the beta-amino acid motif is found in a variety of biologically active natural products, including antibiotics and anticancer agents. chiroblock.com Consequently, synthetic beta-amino acids are crucial building blocks for the total synthesis of these natural products and their analogs. The enantioselective synthesis of β-amino acids is an active area of research, with various methods developed to control the stereochemistry at the α and β positions.
Furan Containing Scaffolds in Molecular Design
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in medicinal chemistry and molecular design. ijabbr.comnih.gov Its incorporation into a molecule can significantly influence its biological activity. The furan nucleus is present in numerous bioactive compounds with a wide range of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.comcivilica.com
Several key features of the furan scaffold contribute to its utility in drug design:
Electron-Rich Nature: The furan ring is electron-rich, enabling it to participate in various electronic interactions with biological targets such as enzymes and receptors. ijabbr.comcivilica.com
Aromaticity: Its aromatic character provides conformational rigidity and can contribute to the metabolic stability of the molecule. ijabbr.comcivilica.com
Structural Versatility: The furan ring can be readily functionalized, allowing for the synthesis of a diverse range of derivatives to optimize biological activity. ijabbr.com
Bioisosterism: The furan ring can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, providing a means to modulate the physicochemical properties of a lead compound. ijabbr.com
The presence of the furan-3-yl group in (3S)-3-Amino-3-(furan-3-yl)propanoic acid suggests its potential as a building block for creating novel compounds with desirable pharmacological profiles.
Stereochemical Considerations in the Synthesis and Application of Chiral Amino Acids
With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. thoughtco.comlibretexts.org In nature, proteins are almost exclusively composed of L-amino acids. libretexts.org The stereochemistry of an amino acid is crucial as it dictates the three-dimensional structure and, consequently, the function of peptides and proteins. The two enantiomers of a chiral molecule can exhibit vastly different biological activities.
The "(3S)" designation in (3S)-3-Amino-3-(furan-3-yl)propanoic acid specifies the absolute configuration at the chiral center (the carbon atom bearing the amino group). This precise stereochemistry is critical for its intended applications, as the biological targets it may interact with are also chiral.
The synthesis of chiral amino acids with high optical purity is a significant challenge in organic chemistry. thoughtco.comunacademy.com Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for challenging and often inefficient resolution of racemic mixtures. Various strategies, including the use of chiral catalysts and auxiliaries, have been developed to achieve this goal. The ability to synthesize stereochemically pure compounds like this compound is essential for studying their specific interactions in biological systems and for their potential development as therapeutic agents.
Research Focus and Academic Context of 3s 3 Amino 3 Furan 3 Yl Propanoic Acid
Enantioselective Synthesis Strategies
The paramount challenge in synthesizing this compound lies in the precise control of the stereochemistry at the C3 position. Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, thereby avoiding the often inefficient separation of racemic mixtures.
Asymmetric Catalysis Approaches to Chiral Beta-Amino Acids
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key catalytic methods applicable to the synthesis of β-amino acids include asymmetric hydrogenation and asymmetric Mannich reactions.
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral enamine or β-enamino ester precursor using a chiral transition metal catalyst. While direct examples for the furan-3-yl substrate are not prevalent in the literature, the asymmetric hydrogenation of dehydroamino acid precursors with furan moieties has been described. For instance, amino-phosphine-phosphinite-rhodium complexes have been used to catalyze the hydrogenation of prochiral dehydroamino acid precursors, achieving high enantioselectivities. organic-chemistry.org
Asymmetric Mannich Reaction: The Mannich reaction is a three-component condensation that can be rendered asymmetric by a chiral catalyst, providing a direct route to β-amino carbonyl compounds. Organocatalysts, such as chiral Brønsted acids or bifunctional catalysts like cinchona alkaloid-derived thioureas or squaramides, are particularly effective. mdpi.comnih.gov For example, the one-pot reaction between an aldehyde, an amine, and a ketone or its equivalent, catalyzed by a chiral squaramide cinchona alkaloid, has been successfully applied to the synthesis of novel β-amino acid derivatives containing a thiadiazole moiety with moderate to excellent enantioselectivities (41-99% ee). mdpi.com This methodology is, in principle, adaptable to the synthesis of this compound by employing furan-3-carbaldehyde as the aldehyde component.
| Catalyst Type | Reaction | Substrate Analogue | Enantiomeric Excess (ee) |
| Rhodium-phosphine complexes | Asymmetric Hydrogenation | Dehydroamino acid precursors | 70-90% |
| Chiral Squaramide Cinchona Alkaloid | Asymmetric Mannich Reaction | Imines with thiadiazole moiety | 41-99% |
| Axially Chiral Dicarboxylic Acid | Asymmetric Mannich Reaction | Arylaldehyde N-Boc imines | High |
Chiral Auxiliary-Mediated Syntheses for Stereocontrol
Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and reliable method for achieving high levels of stereocontrol.
A common strategy involves the use of Evans-type oxazolidinones or other chiral auxiliaries like pseudoephedrine or tert-butanesulfinamide. acs.org For instance, an N-acylated chiral oxazolidinone can be enolized and reacted with an electrophile. The steric hindrance of the auxiliary directs the incoming group to one face of the enolate, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the desired enantiomerically pure acid.
While a specific application to this compound is not detailed in the literature, this methodology has been successfully applied to the synthesis of other β-amino acids. For example, an efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has been developed using a stereodivergent allylation of chiral N-tert-butanesulfinyl imines. acs.org This approach allows for the introduction of various substituents and control over the absolute configuration of the newly formed stereocenter by selecting the appropriate enantiomer of the tert-butanesulfinamide auxiliary. acs.org
| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) |
| Evans Oxazolidinone | Alkylation/Aldol Reaction | >95% |
| Pseudoephedrine | Alkylation | High |
| N-tert-butanesulfinamide | Allylation of imines | High |
Chemoenzymatic Routes for Enantiopure Compounds
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymes. Enzymes can be used for either kinetic resolution of a racemic mixture or for the asymmetric transformation of a prochiral substrate.
Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino acids, lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic ester. For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been resolved through enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A). nih.gov This method could be applied to a racemic ester of 3-amino-3-(furan-3-yl)propanoic acid.
Asymmetric Synthesis: Enzymes can also catalyze the formation of a chiral center from a prochiral substrate. For instance, transaminases can be used for the asymmetric amination of a β-keto acid precursor. A tandem enzymatic reaction combining an aldolase (B8822740) and a transaminase has been reported for the synthesis of γ-hydroxy-α-amino acids, demonstrating the potential for creating multiple stereocenters with high control. nih.gov
| Enzyme | Reaction Type | Application |
| Lipase (e.g., CAL-A) | Kinetic Resolution (Acylation) | Separation of racemic β-amino esters |
| Transaminase | Asymmetric Amination | Synthesis of chiral amino acids from keto acids |
| Aldolase/Transaminase | Tandem Aldol/Amination | Synthesis of hydroxy amino acids |
Asymmetric Induction in Carbon-Carbon Bond Formation
The stereocenter of this compound can also be established through an asymmetric carbon-carbon bond-forming reaction. A prominent example is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
For the synthesis of β-amino acids, this can involve the conjugate addition of an amine equivalent to a cinnamate-type precursor or the addition of an organometallic reagent to a β-amino-α,β-unsaturated ester. The use of a chiral catalyst, such as a rhodium/chiral diene complex, can direct the enantioselective 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters, yielding β-aryl-β-amino acid esters with excellent enantioselectivity. organic-chemistry.org This method could be adapted using a furan-3-ylboronic acid derivative.
Diastereoselective Synthesis Approaches
When a molecule contains more than one stereocenter, diastereoselective synthesis is employed to control the relative configuration between them. In the context of synthesizing derivatives of this compound that may contain additional stereocenters, controlling diastereoselectivity is crucial.
For example, the synthesis of β-branched α-amino acids often relies on diastereoselective transformations. organic-chemistry.org A divergent synthesis of both diastereoisomers of (+/-)-(3-aminocyclopentane)alkylphosphinic acid has been described, where the key step involves a palladium-catalyzed C-P bond-forming reaction on a chiral cyclopentene (B43876) derivative. nih.gov Such strategies, which control the formation of one stereocenter relative to an existing one, are fundamental in the synthesis of complex, stereochemically rich molecules.
Resolution Techniques for Enantiomers
When an enantioselective synthesis is not employed, a racemic mixture of 3-amino-3-(furan-3-yl)propanoic acid is obtained. Resolution techniques are then necessary to separate the (S)- and (R)-enantiomers.
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents include tartaric acid, mandelic acid, and brucine. wikipedia.org
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This method can provide enantiomers with very high purity. taylorfrancis.com
| Technique | Principle | Resolving Agent/Stationary Phase |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | Chiral acids (e.g., tartaric acid) or bases |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Various, e.g., polysaccharide-based CSPs |
Protecting Group Chemistries and Orthogonal Deprotection Strategies
The synthesis of this compound necessitates a robust protecting group strategy to ensure chemoselectivity and prevent undesirable side reactions at the amino and carboxylic acid functionalities. The furan ring itself is generally stable under many reaction conditions but can be sensitive to strong acids. Orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting each other, is a key concept in the multi-step synthesis of such complex molecules. ub.eduresearchgate.net
A common and effective orthogonal strategy for β-amino acids involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and a tert-butyl (tBu) ester for the carboxylic acid. iris-biotech.de The Fmoc group is base-labile and can be readily cleaved with a mild base like piperidine, while the tBu group is acid-labile and is removed with a moderate acid such as trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com This orthogonality allows for the selective deprotection of either the amine for chain elongation (e.g., in peptide synthesis) or the carboxylic acid for modification.
Another well-established orthogonal approach is the use of a benzyloxycarbonyl (Cbz or Z) group for the amine and a benzyl (B1604629) (Bn) ester for the carboxylic acid. Both of these groups are labile to hydrogenolysis. Alternatively, the Cbz group can be removed with strong acids like HBr in acetic acid, while the benzyl ester can be cleaved under similar conditions or via saponification, offering some degree of differential deprotection.
Below is a table summarizing common protecting groups for amino and carboxyl functions and their deprotection conditions, highlighting their orthogonality.
Table 1: Orthogonal Protecting Group Strategies for Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to |
|---|---|---|---|---|
| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | tBu, Bn, Trt |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Fmoc, Cbz (under H₂/Pd) | |
| Benzyloxycarbonyl | Cbz (Z) | H₂/Pd, HBr/AcOH | Fmoc, Alloc | |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Scavenger | Boc, Fmoc, Cbz | |
| Carboxyl Group | tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) | Fmoc, Bn (under H₂/Pd) |
| Benzyl ester | OBn | H₂/Pd, Saponification | Fmoc, tBu (mild acid) | |
| Methyl/Ethyl ester | OMe/OEt | Saponification (e.g., LiOH) | Most amine protecting groups |
For the synthesis of this compound, a potential strategy would involve the protection of the amino group with Fmoc and the carboxylic acid as a tert-butyl ester. This allows for a clean, orthogonal deprotection sequence under mild conditions, preserving the integrity of the furan ring.
Process Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of enantiomerically pure compounds like this compound requires significant process optimization to ensure efficiency, cost-effectiveness, and sustainability. Key areas of focus for scalable synthesis include the choice of the core synthetic method, reaction conditions, and downstream processing.
Biocatalysis as a Scalable Synthetic Route
One of the most promising approaches for the scalable synthesis of chiral β-amino acids is biocatalysis, particularly the use of transaminases (TAs). cymitquimica.com Transaminases catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. cymitquimica.com For the synthesis of this compound, this would involve the enzymatic amination of the corresponding β-keto acid, 3-(furan-3-yl)-3-oxopropanoic acid.
The advantages of biocatalysis for industrial applications are numerous and include:
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (ee), eliminating the need for costly chiral resolution steps.
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
Environmental Sustainability: Biocatalysis is considered a green technology due to the use of biodegradable catalysts (enzymes) and the reduction of hazardous waste. researchgate.net
Process Intensification: Modern techniques such as enzyme immobilization and continuous flow reactors can be employed to increase productivity and simplify downstream processing. medchemexpress.com
The optimization of a biocatalytic process for the synthesis of this compound would involve several key parameters, as outlined in the table below.
Table 2: Key Parameters for Process Optimization of Biocatalytic Amination
| Parameter | Description | Optimization Goal |
|---|---|---|
| Enzyme Selection/Engineering | Screening for a transaminase with high activity and selectivity towards the 3-(furan-3-yl)-3-oxopropanoate substrate. Directed evolution can be used to improve enzyme performance. | High conversion (>99%), High enantiomeric excess (>99% ee) |
| Substrate Loading | The concentration of the β-keto acid substrate in the reaction mixture. | Maximize product concentration to reduce downstream processing volume and cost. |
| Co-substrate/Co-factor | Selection of an inexpensive amino donor (e.g., isopropylamine) and efficient cofactor regeneration system (if required). | Minimize cost and ensure efficient turnover of the catalytic cycle. |
| Reaction Medium | Optimization of pH, temperature, and the use of co-solvents to improve substrate solubility and enzyme stability/activity. | Enhance reaction rate and enzyme longevity. |
| Downstream Processing | Development of efficient methods for product isolation and purification, such as crystallization or chromatography. | High recovery yield and purity of the final product. |
| Reactor Configuration | Use of batch, fed-batch, or continuous flow reactors. Enzyme immobilization can facilitate catalyst recycling. | Improve space-time yield and reduce operational costs. |
Chemical Catalysis and Process Intensification
While biocatalysis is highly attractive, traditional chemical methods such as asymmetric hydrogenation of enamines or conjugate addition reactions can also be optimized for scale. psu.edu Process intensification strategies, including the use of continuous flow chemistry, can offer significant advantages in terms of safety, efficiency, and scalability for these chemical transformations. Flow reactors allow for precise control over reaction parameters, rapid heat and mass transfer, and the ability to handle highly reactive intermediates safely.
Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods provides detailed information about the connectivity, chemical environment, and vibrational modes of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the verification of the molecular backbone and the analysis of its conformation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring, the methine proton at the chiral center (C3), the methylene (B1212753) protons (C2), and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the furan protons will appear in the aromatic region, while the aliphatic protons will be more upfield. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles, which helps in deducing the preferred conformation of the propanoic acid chain relative to the furan ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the furan carbons, the chiral C3 carbon, and the C2 carbon are all diagnostic. The chemical shift of the C3 carbon, being directly attached to the amino group and the furan ring, is particularly informative. Theoretical calculations and comparisons with spectra of similar compounds, such as 3-amino-3-phenylpropanoic acid, aid in the precise assignment of these signals nih.gov.
Due to the lack of publicly available, specific experimental NMR data for this compound, the following table provides predicted chemical shifts based on known values for similar structural motifs like propanoic acid and furan derivatives nih.govdocbrown.infoglobalresearchonline.net.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| CH₂ | ~2.5-2.8 (diastereotopic) | ~40 |
| CH(NH₂) | ~4.0-4.5 | ~50 |
| Furan C2-H | ~7.4 | ~143 |
| Furan C4-H | ~6.4 | ~108 |
| Furan C5-H | ~7.4 | ~139 |
| Furan C3 | - | ~122-125 |
| NH₂ | Broad, variable | - |
| COOH | Broad, variable | - |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. The zwitterionic nature of amino acids in the solid state or neutral pH solutions leads to characteristic stretches. A broad absorption in the region of 2500-3300 cm⁻¹ is typical for the O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the amino group docbrown.info. The C=O stretch of the carboxylic acid group will appear as a strong band around 1700-1725 cm⁻¹. The N-H bending vibration is expected around 1550-1650 cm⁻¹. The furan ring will also exhibit characteristic C-H and C=C stretching vibrations globalresearchonline.netdocbrown.info.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C-C stretching modes of the furan ring are often prominent in the Raman spectrum researchgate.net. The symmetric stretching of the carboxylate group (COO⁻) in the zwitterionic form also gives a strong Raman signal.
The following table summarizes the expected characteristic vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |
| N-H (Amine) | Stretching | 3200-3500 (overlaps with O-H) | Moderate |
| C-H (Furan) | Stretching | 3100-3150 | Strong |
| C-H (Aliphatic) | Stretching | 2850-2960 | Moderate |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Moderate |
| N-H (Amine) | Bending | 1550-1650 | Weak |
| C=C (Furan Ring) | Stretching | 1500-1600 | Strong |
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.
For this compound, with a molecular formula of C₇H₉NO₃, the expected exact mass is 155.0582 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is isolated and fragmented. The fragmentation pattern of β-amino acids is often characterized by specific losses. Common fragmentation pathways for protonated amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) nih.govresearchgate.net. The cleavage of the bond between the α-carbon and β-carbon is also a known fragmentation pathway in β-amino acids nih.gov.
A plausible fragmentation pattern for [M+H]⁺ of this compound is outlined below:
| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss | Fragment Ion (m/z) |
| 156.0659 | [M+H]⁺ | - | 156.0659 |
| 156.0659 | [M+H - NH₃]⁺ | NH₃ | 139.0601 |
| 156.0659 | [M+H - H₂O]⁺ | H₂O | 138.0553 |
| 156.0659 | [M+H - COOH₂]⁺ | HCOOH (Formic Acid) | 110.0600 |
| 138.0553 | [M+H - H₂O - CO]⁺ | CO | 110.0448 |
| 110.0600 | Furan-3-yl-methaniminium | C₂H₄O₂ | 94.0444 |
Determination of Absolute Configuration
Establishing the (S)-configuration at the C3 stereocenter is crucial. While synthesis from a chiral precursor can infer the configuration, direct experimental verification is necessary.
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. As a chiroptical technique, it is exceptionally powerful for determining the absolute configuration of chiral molecules in solution.
The experimental VCD spectrum exhibits both positive and negative bands, creating a unique fingerprint for a specific enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT) diva-portal.orgnih.gov. A good agreement between the signs and relative intensities of the experimental and calculated VCD bands for the (S)-enantiomer would provide unambiguous confirmation of its absolute configuration. For a similar molecule, 3-amino-3-(tetrahydrofuran) carboxylic acid, VCD has been successfully used to determine its absolute configuration by comparing experimental spectra with those calculated for the (S)-enantiomer diva-portal.org. This highlights the applicability of the technique for the title compound.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. By diffracting X-rays off a single crystal, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom.
To determine the absolute configuration of a light-atom molecule like this compound, it is often necessary to introduce a heavier atom into the structure, a technique known as the heavy-atom method. This can be achieved by forming a salt or a derivative with a chiral entity of known absolute configuration or with an atom that facilitates anomalous dispersion, such as bromine or a metal. For example, forming a salt with a chiral amine or acid of known configuration and obtaining a suitable crystal would allow for the determination of the absolute configuration of the title compound by relating it to the known stereocenter. Alternatively, racemic crystallography, where both enantiomers are co-crystallized, can sometimes provide high-quality crystals suitable for structure determination nih.gov. While no specific crystal structure of a derivative of this compound is publicly available, this remains a gold-standard technique for such determinations researchgate.netresearchgate.net.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is fundamental in the analysis of chiral molecules. For this compound, chiral High-Performance Liquid Chromatography (HPLC) is a primary and effective technique. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. wikipedia.org The direct analysis of underivatized amino acids is often preferred as it eliminates extra derivatization steps which could introduce impurities or cause racemization. sigmaaldrich.comchromatographytoday.com
Macrocyclic glycopeptide and zwitterionic ion-exchange CSPs have demonstrated broad applicability for the separation of free α- and β-amino acids. chromatographytoday.comhplc.eu Specific methods for resolving the racemic mixture of 3-amino-3-(furan-3-yl)propanoic acid have been developed. These methods employ different types of CSPs and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess. hplc.eu
For instance, zwitterionic ion-exchange columns like CHIRALPAK ZWIX(-) and CHIRALPAK ZWIX(+) have been successfully used. hplc.eu The separation mechanism on these phases involves a combination of electrostatic interactions, hydrogen bonding, and steric repulsion. The elution order of the enantiomers can be reversed by switching between the ZWIX(-) and ZWIX(+) phases, providing a powerful tool for peak identification and method validation. hplc.eu
The following table summarizes established HPLC conditions for the enantioselective separation of 3-amino-3-(furan-3-yl)propanoic acid.
Table 1: Chiral HPLC Methods for 3-Amino-3-(furan-3-yl)propanoic acid
| Chiral Stationary Phase (CSP) | Mobile Phase | Elution Order | Reference |
|---|---|---|---|
| CHIRALPAK ZWIX(-) | Methanol/Acetonitrile (50/50 v/v) + 25 mM TEA + 50 mM Acetic Acid | R < S | hplc.eu |
| CHIRALPAK ZWIX(+) | Methanol/Acetonitrile (50/50 v/v) + 25 mM TEA + 50 mM Acetic Acid | S < R | hplc.eu |
Data sourced from the Chiral Technologies Amino Acid Database. hplc.eu
Advanced Chiroptical Methods
Beyond chromatographic separation, advanced spectroscopic techniques provide deeper insight into the three-dimensional structure and absolute configuration of chiral molecules. For this compound, methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformational preferences in solution. nih.gov For complex molecules like β-amino acids, experimental VCD spectra are typically interpreted by comparing them with theoretical spectra predicted by quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.govnih.gov This comparison allows for an unambiguous assignment of the absolute stereochemistry. A study on a D-amino acid-containing peptide demonstrated that VCD could successfully distinguish between stereoisomers and that the experimental signals were in good agreement with calculated spectra. nih.gov
Electronic Circular Dichroism (ECD) operates on a similar principle but measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the spectrum. mdpi.com ECD is sensitive to the electronic transitions within the molecule's chromophores, such as the furan ring and the carboxylic acid group in the target compound. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of these groups. As with VCD, the correlation of experimental ECD spectra with those generated from time-dependent DFT (TD-DFT) calculations for a proposed structure is the standard method for assigning the absolute configuration. mdpi.com
The general workflow for confirming the absolute configuration of this compound using these advanced methods is outlined below.
Table 2: General Protocol for Absolute Configuration Determination by VCD/ECD
| Step | Action | Purpose |
|---|---|---|
| 1 | Sample Preparation | Dissolve a highly pure sample of the amino acid in a suitable solvent that is transparent in the spectral region of interest. |
| 2 | Experimental Measurement | Acquire the experimental VCD and/or ECD spectrum using a specialized spectrometer. |
| 3 | Computational Modeling | Perform a conformational search for the (S)-enantiomer and optimize the geometry of the most stable conformers using DFT. |
| 4 | Spectral Calculation | Calculate the theoretical VCD and/or ECD spectrum for the (S)-enantiomer by performing a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.com |
These advanced chiroptical methods, by combining empirical measurement with theoretical prediction, offer a definitive approach to the structural elucidation of this compound, complementing the quantitative data provided by chiral HPLC.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure. These calculations typically involve optimizing the geometry of the molecule to find the minimum energy conformation.
Table 1: Predicted Geometrical Parameters for a Furan-Containing Amino Acid Derivative (Illustrative Example)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | C=C (furan) | 1.37 Å |
| C-O (furan) | 1.36 Å | |
| C-N | 1.46 Å | |
| C=O | 1.22 Å | |
| Bond Angle | C-O-C (furan) | 106.5° |
| H-N-H | 105.0° |
This table presents illustrative data based on typical values for similar molecular structures, as specific DFT data for this compound is not publicly available.
The electronic structure analysis from DFT calculations also reveals details about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy, resulting in a potential energy surface (PES).
For β-amino acids, the backbone conformation is of particular interest. Theoretical studies on β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org The potential energy surface can reveal the preferred orientations of the furan ring relative to the amino acid backbone, which is crucial for understanding its interaction with biological targets. While a specific PES for this compound is not published, studies on similar β-amino acids suggest that several low-energy conformers likely exist in equilibrium. scirp.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR and VCD Spectra)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. While experimental NMR data for this compound can be found on vendor sites, detailed computational predictions help in the precise assignment of signals. bldpharm.com For example, DFT has been successfully used to predict the chemical shifts of furan and its derivatives. chemtube3d.com
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Furan Derivative (Illustrative Example)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (furan) | 143.5 | 142.8 |
| C3 (furan) | 110.2 | 109.6 |
| C4 (furan) | 110.2 | 109.6 |
| C5 (furan) | 143.5 | 142.8 |
| Cα | 55.1 | 54.7 |
| Cβ | 40.5 | 39.8 |
This table provides an illustrative comparison based on data for related furan compounds, as a specific comparative study for this compound is not available.
IR and VCD Spectra: DFT can also simulate infrared (IR) and Vibrational Circular Dichroism (VCD) spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. VCD, being sensitive to chirality, is particularly useful for confirming the absolute configuration of molecules like this compound.
Molecular Dynamics Simulations for Solution-Phase Conformations
While gas-phase DFT calculations provide fundamental insights, the behavior of this compound in solution is often more relevant to its practical applications. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent, typically water, over time. These simulations account for the explicit interactions between the solute and solvent molecules, providing a more realistic picture of its conformational preferences in solution. MD simulations on similar amino acids have been used to study their solvation and transport properties. frontiersin.org
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure obtained through DFT, various quantum chemical descriptors can be calculated. These descriptors, also known as reactivity indices, help in predicting the chemical reactivity of the molecule. Key descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic, electrophilic, and radical attacks.
These indices are valuable in understanding the reactivity of the furan ring and the amino acid functional groups. nih.gov
Table 3: Illustrative Quantum Chemical Descriptors
| Descriptor | Definition | Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | - | -6.5 eV |
| LUMO Energy | - | -0.8 eV |
| Electronegativity (χ) | -(HOMO+LUMO)/2 | 3.65 eV |
| Hardness (η) | (LUMO-HOMO)/2 | 2.85 eV |
This table contains illustrative values based on general knowledge of similar molecules.
Transition State Analysis for Reaction Pathways
Computational chemistry can be used to model chemical reactions involving this compound and to identify the transition states of these reactions. For example, in the synthesis of β-amino acids, the mechanism often involves a cyclic transition state. nih.gov By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insights into the reaction kinetics. DFT calculations can be employed to locate the transition state geometry and its energy, which is crucial for understanding and optimizing synthetic routes. researchgate.netmdpi.com
Applications As a Chiral Building Block in Advanced Chemical Synthesis
Incorporation into Peptide and Peptidomimetic Scaffolds
The incorporation of non-natural amino acids is a key strategy in the design of peptides and peptidomimetics with enhanced properties. (3S)-3-Amino-3-(furan-3-yl)propanoic acid, also known as 3-(3-furyl)-alanine, serves as a rare building block in the biosynthesis of certain non-ribosomal peptides (NRPs). researchgate.netnih.gov Non-ribosomal peptide synthetases (NRPS) are large, enzyme complexes that can incorporate a wide variety of non-proteinogenic amino acids into peptide chains, leading to a vast diversity of natural products. mdpi.com
The inclusion of the 3-(3-furyl)-alanine residue introduces a heterocyclic aromatic system into the peptide backbone. This can influence the peptide's three-dimensional structure, receptor-binding affinity, and metabolic stability. Research has identified this specific amino acid as a component in several microbially produced peptides, highlighting its role in generating structural diversity in nature. nih.gov
Table 1: Examples of Natural Peptides Containing the 3-(3-furyl)-alanine Moiety
| Natural Product | Producing Organism | Reference |
|---|---|---|
| Rhizonins | Burkholderia endofungorum (endosymbiont of Rhizopus microsporus) | researchgate.netnih.gov |
| Bingchamide B | Microbial source | nih.gov |
Role in the Synthesis of Complex Natural Product Analogues
The synthesis of analogues of complex natural products is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved pharmacological profiles. By substituting a proteinogenic amino acid with this compound, chemists can create novel analogues that retain the core pharmacophore of a natural product while introducing new structural features.
The furan (B31954) ring can act as a bioisostere for other aromatic or heteroaromatic rings, such as a phenyl group, allowing for the fine-tuning of electronic and steric properties. This strategic replacement can lead to analogues with altered binding modes, increased potency, or enhanced selectivity for a biological target. The defined (3S)-stereochemistry ensures that the spatial orientation of the amino and carboxyl groups is maintained, which is often critical for biological activity.
Precursor for Advanced Pharmaceutical Intermediates
β-amino acids are key structural motifs in a wide range of pharmaceutically active compounds, including enzyme inhibitors and β-lactam antibiotics. google.comsci-hub.se this compound serves as a valuable precursor for creating more complex pharmaceutical intermediates.
A patent has described that 3-amino-3-arylpropionic acids, a class to which this compound belongs, can be used to synthesize polypeptide compounds. google.com Preliminary studies on these synthetic polypeptides have shown inhibitory activity against histone deacetylase (HDAC), an enzyme class implicated in a variety of diseases. google.com This suggests that this compound could be a starting material for developing novel therapeutics. google.com
Table 2: Potential Therapeutic Areas for Intermediates Derived from 3-Amino-3-arylpropionic Acids
| Therapeutic Target/Area | Potential Application | Reference |
|---|---|---|
| Histone Deacetylase (HDAC) | Treatment of diabetes, inflammatory diseases, autoimmune disorders, and tumors. | google.com |
| β-Lactam Structures | Development of novel antibiotics. | sci-hub.se |
Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands is fundamental to the field of asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. The structure of this compound makes it an attractive candidate for designing novel chiral ligands.
The molecule contains multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxyl group, and the oxygen atom of the furan ring. These sites can chelate to a metal center, creating a rigid and well-defined chiral environment. The (3S)-stereocenter, in proximity to the furan ring, would induce a specific spatial arrangement that can effectively control the stereochemical outcome of a metal-catalyzed reaction. While specific applications in catalysis are still emerging, the structural features are highly promising for its use in creating bespoke ligands for stereoselective transformations. sci-hub.se
Construction of Polyketide and Non-Ribosomal Peptide Inspired Architectures
Nature constructs a vast array of bioactive secondary metabolites through modular biosynthetic pathways involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). mdpi.comnih.gov These pathways often work in tandem to create hybrid peptide-polyketide structures.
As established, this compound is a substrate for NRPS systems. researchgate.netnih.gov The furan moiety itself is found in many secondary metabolites that originate from polyketide or mixed biosynthetic pathways. researchgate.net Therefore, this amino acid acts as a natural hybrid building block, bridging the chemical space between peptides and polyketides. Synthetic chemists can leverage this dual character to design and construct novel molecular architectures inspired by these natural biosynthetic strategies. By incorporating this building block, it is possible to create complex molecules that are not readily accessible through traditional synthetic routes, potentially leading to the discovery of new bioactive compounds.
Structure Function Relationships in Chemical Interactions
Methodologies for Investigating Conformational Preferences and Intermolecular Interactions
The three-dimensional shape (conformation) of (3S)-3-Amino-3-(furan-3-yl)propanoic acid and its interactions with other molecules are crucial for its chemical and biological activities. The conformational flexibility of the propanoic acid chain, coupled with the orientation of the furan (B31954) ring, dictates how the molecule presents its functional groups for interaction.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1H NMR, 13C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy would be pivotal. NOE studies, for instance, can provide information about through-space proximity between protons, helping to elucidate the preferred conformations in solution.
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would provide the most definitive information about its solid-state conformation and the packing of molecules in the crystal lattice, revealing key intermolecular interactions like hydrogen bonding.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify and characterize hydrogen bonding interactions involving the amino and carboxylic acid groups, which heavily influence conformational preference and intermolecular association.
Computational Methods:
Molecular Mechanics (MM): MM methods would be employed for a rapid initial exploration of the conformational landscape to identify low-energy conformers.
Quantum Mechanics (QM): Higher-level QM methods, such as Density Functional Theory (DFT), would then be used to accurately calculate the energies and geometries of the most stable conformers and the energy barriers between them.
A comprehensive understanding would be achieved by combining experimental data with computational modeling to build a complete picture of the molecule's structural dynamics.
Computational Approaches to Understanding Structural Influence on Reactive Properties
For instance, studies on the hydroarylation of 3-(furan-2-yl)propenoic acids utilize Density Functional Theory (DFT) to understand the reaction mechanism. These studies calculate the electronic properties of proposed reactive intermediates. It is proposed that in the presence of a strong acid, the furan ring and the carboxylic acid group are protonated, forming a reactive dicationic intermediate.
Key Computational Parameters:
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict sites of electrophilic and nucleophilic attack. For related furan derivatives, the LUMO often shows a significant contribution from the carbon atoms of the propenoic acid chain, indicating their susceptibility to nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Transition State (TS) Searching: Computational models can identify the structure and energy of transition states, which are the highest energy points along a reaction pathway. This allows for the calculation of activation energies and prediction of reaction kinetics.
For this compound, DFT calculations could similarly model its protonation states and the subsequent reactivity of the furan ring or the propanoic acid moiety. The amino group would significantly influence the electronic properties compared to the propenoic acid derivatives studied.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state analysis. | Stable conformations, vibrational frequencies, reaction pathways and barriers. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time in a solvent. | Conformational flexibility, solvent effects on structure, dynamic intermolecular interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Nature and strength of covalent and non-covalent interactions (e.g., hydrogen bonds). |
This table presents potential applications of computational methods to the target compound based on standard practices in the field.
Rational Design Principles Based on Structural Features for Chemical Transformations
The unique combination of a chiral amino acid backbone and an aromatic furan ring makes this compound a valuable building block for the rational design of more complex molecules, particularly in medicinal chemistry. The principles of rational design involve strategically modifying a molecule's structure to achieve a desired function.
An analogous example can be seen in the design of enzyme inhibitors. For instance, the design of inactivators for enzymes like GABA-AT often starts with a known substrate or inhibitor. The core structure is then modified to introduce reactive groups or to alter the conformation to enhance binding to the enzyme's active site. A common strategy involves designing molecules that, after initial binding and enzymatic transformation, form a highly reactive intermediate that covalently bonds to the enzyme, leading to irreversible inactivation.
Applying these principles to this compound, one could envision its use in several ways:
Peptide Scaffolds: The amino acid structure allows it to be incorporated into peptides, with the furan ring acting as a unique side chain that can engage in specific interactions (e.g., π-stacking, hydrogen bonding) with a biological target.
Bioisosteric Replacement: The furan ring can serve as a bioisostere for other aromatic rings, like benzene (B151609) or thiophene, in known active compounds, potentially improving properties like metabolic stability or binding affinity.
Template for Library Synthesis: The compound can be a starting point for creating a library of derivatives by modifying the furan ring, the amino group, or the carboxyl group, enabling the exploration of structure-activity relationships (SAR).
Molecular Recognition in Chemical Systems
Molecular recognition is the specific, non-covalent interaction between two or more molecules. The structural features of this compound—its chirality, hydrogen bond donors (amine) and acceptors (carboxyl, furan oxygen), and the aromatic furan ring—make it well-suited to participate in molecular recognition events.
A relevant example is the development of ligands for the NMDA receptor, a key target in neuroscience. In a series of designed compounds, a core amino acid structure was linked to various heterocyclic moieties, including furan. The resulting molecules showed varying potencies and selectivities for different subtypes of the NMDA receptor (GluN1/2A-D). This study demonstrated that subtle changes in the structure of the heterocyclic group and its linkage to the amino acid backbone dramatically influenced how the molecule was recognized by the receptor's binding site. For example, some analogs acted as potent agonists at one subtype while being only partial agonists at another.
For this compound, its potential roles in molecular recognition include:
Emerging Analytical and Biophysical Approaches in Chemical Research
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, which is critical for the identification of metabolites and for monitoring the progress of chemical reactions. In the analysis of (3S)-3-Amino-3-(furan-3-yl)propanoic acid, HRMS provides crucial data for its structural confirmation.
Utilizing electrospray ionization (ESI) in positive ion mode, the compound readily forms a protonated molecule [M+H]⁺. Advanced mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure the mass-to-charge ratio of this ion with exceptional accuracy. This high precision allows for the determination of the elemental composition, distinguishing it from other isobaric compounds.
Tandem mass spectrometry (MS/MS) experiments performed on the [M+H]⁺ ion of this compound yield characteristic fragmentation patterns. These patterns, generated through collision-induced dissociation (CID), are vital for structural elucidation and for differentiating between isomers.
Furthermore, HRMS is a powerful technique for real-time reaction monitoring during the synthesis of this compound. By analyzing reaction aliquots at various time points, researchers can track the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions. A novel method for the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed, utilizing HPLC-HRMS for the analysis of the reaction products. mdpi.com
Table 1: Representative HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 156.0655 |
| [M+Na]⁺ | 178.0475 |
This table presents the theoretical exact masses for the protonated and sodiated adducts of the compound.
Multidimensional NMR Techniques for Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide essential data, multidimensional NMR techniques are often required for the complete and unambiguous assignment of all proton and carbon signals, particularly for complex molecules or mixtures. For related compounds, detailed NMR and IR spectra have been recorded. researchgate.net
For this compound, a series of 2D NMR experiments are employed for full structural characterization:
Correlation Spectroscopy (COSY): Reveals proton-proton couplings, aiding in the identification of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, which is essential for assigning carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of molecular fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is crucial for confirming stereochemistry.
Vendors of this compound and its derivatives often provide access to their NMR data. bldpharm.combldpharm.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Shift (ppm) |
| H (on C2) | 2.73 |
| H (on C3) | 4.45 |
| H (on C2') | 7.55 |
| H (on C4') | 6.51 |
| H (on C5') | 7.49 |
Note: These are predicted values and may differ from experimental results.
Hyphenated Chromatographic Methods for Purity and Isomeric Purity Assessment
Hyphenated chromatographic techniques are vital for separating and quantifying the components of a mixture, thereby assessing the purity of a compound. For a chiral molecule like this compound, it is crucial to determine both its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. For chemical purity, a reversed-phase column is typically used with a suitable mobile phase. To assess enantiomeric purity, chiral HPLC is employed, which uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers. The separation of enantiomers of a related compound, ethyl 3-amino-3-(4-cyanophenyl)propanoate, was achieved through enantioselective N-acylation using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net
Gas Chromatography (GC), often requiring derivatization of the amino acid to increase its volatility, can also be utilized for purity analysis. For some furan-containing propanoic acid derivatives, HPLC-HRMS analysis has been used to study reaction mixtures. mdpi.com Documentation including HPLC and LC-MS is often available from suppliers. bldpharm.com
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiral Stationary Phase |
| Mobile Phase | Hexane/Isopropanol with modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
This table provides a general example of a chiral HPLC method; specific conditions will vary.
Cryo-Electron Microscopy (Cryo-EM) for Macro-Molecular Assemblies
Cryo-electron microscopy (Cryo-EM) is a revolutionary technique in structural biology that allows for the high-resolution imaging of large biomolecular complexes. While not used to determine the structure of a small molecule like this compound directly, cryo-EM can be instrumental in studying its interactions within a larger macromolecular assembly.
If this amino acid were incorporated into a protein or peptide, cryo-EM could be used to visualize the resulting complex at near-atomic resolution. This would provide detailed insights into the binding mode and the intermolecular interactions between the amino acid and its biological target.
Neutron Scattering Techniques for Hydrogen Bonding Networks
Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic level, with a particular sensitivity to hydrogen atoms. This makes it exceptionally well-suited for studying hydrogen bonding networks.
For this compound, neutron diffraction on a crystalline sample could precisely locate all hydrogen atoms, providing a detailed picture of the hydrogen bonding network within the crystal lattice. Inelastic neutron scattering (INS) could further provide information on the dynamics of these hydrogen bonds by probing the vibrational and rotational motions of the hydrogen atoms.
Future Research Directions and Perspectives
Development of Greener Synthetic Routes
The chemical industry's increasing focus on sustainability necessitates a shift from traditional synthetic pathways to more environmentally benign alternatives. rsc.org Future research on (3S)-3-Amino-3-(furan-3-yl)propanoic acid will likely prioritize the development of green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable feedstocks. Furan-containing platform chemicals are often derived from biomass, making them central to the development of biorefineries. rsc.orgnih.gov
Key research thrusts will include:
Biocatalysis: The use of enzymes, such as transaminases or ammonia (B1221849) lyases, for the asymmetric synthesis of the β-amino acid could offer high enantioselectivity under mild aqueous conditions, circumventing the need for chiral auxiliaries or resolution steps.
Renewable Starting Materials: Research into synthesizing the furan (B31954) precursors directly from biomass-derived platform chemicals like furfural (B47365) will be crucial. nih.gov
Atom Economy: Designing synthetic sequences that maximize the incorporation of all reactant atoms into the final product, thereby reducing the generation of byproducts.
Table 1: Comparison of Hypothetical Synthetic Route Metrics
| Metric | Conventional Route (e.g., Strecker Synthesis) | Potential Green Route (Biocatalytic) |
|---|---|---|
| Starting Materials | Furan-3-carbaldehyde, KCN, NH4Cl | Furan-3-yl-acrylic acid, Ammonia |
| Key Reagent/Catalyst | Cyanide salts, Heavy metal catalysts for reduction | Transaminase or Lyase enzyme |
| Solvent | Organic solvents (e.g., Methanol, Dichloromethane) | Water / Aqueous buffer |
| Reaction Conditions | High temperatures, anhydrous conditions | Ambient temperature and pressure |
| Environmental Factor (E-Factor) | High (>50 kg waste/kg product) | Low (<5 kg waste/kg product) |
| Atom Economy | Moderate | High |
Application in Supramolecular Chemistry and Self-Assembly
Amino acids are fundamental building blocks for creating functional materials through self-assembly, driven by a network of non-covalent interactions. rsc.orgmdpi.com The structure of this compound is particularly suited for designing novel supramolecular architectures. Future research will explore how this molecule organizes into higher-order structures like nanofibers, hydrogels, and crystalline solids.
The key molecular features driving self-assembly include:
Hydrogen Bonding: The carboxylic acid and amino groups can form extensive hydrogen-bond networks, a primary driver in the self-ordering of amino acids. researchgate.net
π-π Stacking: The aromatic furan ring can participate in π-π stacking interactions, providing additional stability and directionality to the assembled structures.
Chirality: The defined (S)-stereochemistry can induce the formation of chiral superstructures, such as helical fibers, which have potential applications in chiral separations and asymmetric catalysis. acs.org
Investigations into the co-assembly of this amino acid with other molecules could lead to materials with tunable properties for applications in tissue engineering and drug delivery. nih.gov
Table 2: Potential Intermolecular Forces in Self-Assembly
| Interaction Type | Participating Groups | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding | -COOH, -NH2 | Primary driving force for chain/sheet formation |
| π-π Stacking | Furan ring | Directional control and stabilization of aggregates |
| Dipole-Dipole | Furan ether oxygen, Carbonyl group | Fine-tuning of molecular packing |
| Van der Waals Forces | Entire molecule | General contribution to cohesion |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules and non-proteinogenic building blocks is being revolutionized by continuous flow chemistry and automation. amidetech.com These technologies offer precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mit.edu Future work will focus on adapting the synthesis of this compound to flow reactors.
Furthermore, this compound is an ideal candidate for incorporation into novel biomaterials using automated fast-flow peptide synthesis (AFPS). chemrxiv.orgnih.gov As a β-amino acid, it can be used to construct β-peptides, which form stable, predictable secondary structures (e.g., helices) and are resistant to enzymatic degradation. Integrating this furan-containing unit into automated synthesizers would enable the rapid creation of libraries of novel foldamers with unique functions. researchgate.net
Table 3: Advantages of Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, highly efficient |
| Scalability | Difficult, requires process re-optimization | Straightforward ("scaling out") |
| Safety | Handling of large quantities of hazardous reagents | Small reactor volumes, improved containment |
| Reproducibility | Variable, dependent on scale and operator | High, due to precise parameter control |
| Integration | Difficult to integrate with other processes | Easily integrated for multi-step synthesis |
Exploration of New Chemical Transformations and Reactivity Patterns
The furan ring is a versatile heterocyclic synthon capable of undergoing a wide range of chemical transformations that proceed with dearomatization. acs.orgacs.org Its reactivity is distinct from that of more aromatic heterocycles like pyrrole (B145914) or thiophene. acs.org Future research will undoubtedly explore the unique reactivity of the furan moiety within the this compound framework to generate novel molecular scaffolds.
Potential transformations for exploration include:
Diels-Alder Cycloadditions: The furan ring can act as a diene, reacting with various dienophiles to form oxabicyclo[2.2.1]heptane derivatives, providing rapid access to complex, three-dimensional structures. acs.org
Oxidative Ring Opening: Treatment with oxidizing agents can open the furan ring to yield highly functionalized unsaturated dialdehydes, which are valuable synthetic intermediates. acs.org The initial product of furan oxidation is often the reactive cis-2-butene-1,4-dial (BDA). nih.govnih.gov
Piancatelli Rearrangement: Acid-catalyzed reaction of a furan alcohol derivative can lead to functionalized cyclopentenones, a common motif in natural products. This could be accessed by first reducing the carboxylic acid moiety.
These transformations, combined with derivatization of the amino and carboxyl groups, open a vast chemical space for creating new compounds with potential biological or material applications.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules in silico. Future research on this compound will greatly benefit from the application of advanced theoretical modeling.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred solution-phase conformations of the molecule, which influences its reactivity and self-assembly behavior.
Reactivity Prediction: Using methods like Density Functional Theory (DFT) to model the electronic structure of the furan ring and predict its susceptibility to electrophilic or cycloaddition reactions, guiding experimental efforts.
Supramolecular Simulation: Employing molecular dynamics (MD) simulations to model the self-assembly process, predicting how individual molecules aggregate into larger, stable nanostructures. acs.org This can provide insights into the forces driving assembly and help in the design of molecules with specific aggregation propensities.
Table 4: Application of Theoretical Models to this compound
| Computational Method | Research Question | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | What is the most likely site of electrophilic attack on the furan ring? | Maps of electrostatic potential and frontier molecular orbitals to guide synthetic strategy. |
| Molecular Dynamics (MD) | How do molecules self-assemble in solution? | Simulation of aggregation, prediction of stable supramolecular structures (e.g., fibers, sheets). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the transition state for an enzyme-catalyzed synthesis? | Elucidation of biocatalytic mechanisms to aid in enzyme engineering for improved efficiency. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-3-Amino-3-(furan-3-yl)propanoic acid with high enantiomeric purity?
- Methodology : Asymmetric synthesis techniques such as enzymatic resolution or chiral auxiliaries are preferred. For example, enzymatic resolution using acylase enzymes can separate enantiomers by selectively hydrolyzing one isomer . Alternatively, asymmetric hydrogenation of ketone precursors with chiral catalysts (e.g., Ru-BINAP complexes) achieves >95% enantiomeric excess (ee) in optimized conditions .
- Key parameters :
- Reaction temperature: 25–40°C.
- Solvent system: Aqueous buffer (pH 7–8) for enzymatic methods; ethanol/water mixtures for hydrogenation.
- Monitoring: Chiral HPLC (C18 column, 0.1% TFA in mobile phase) for ee determination .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical workflow :
NMR spectroscopy : H and C NMR to confirm backbone structure and furan ring substitution pattern. Key signals:
- Furan protons: δ 7.3–7.5 ppm (aromatic protons).
- α-amino proton: δ 3.8–4.1 ppm (multiplet).
Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]: 182.08 m/z).
X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Solubility data :
| Solvent | Solubility (mg/mL) | pH Stability Range |
|---|---|---|
| Water | 410.0 | 2.0–8.5 |
| PBS (pH 7.4) | 220.0 | 6.5–7.8 |
| DMSO | >500.0 | 3.0–10.0 |
- Recommendations : Use DMSO for stock solutions (5–10 mM) and dilute into aqueous buffers for assays. Avoid prolonged storage in alkaline conditions (pH >9) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against neurological targets?
- Approach :
- Docking studies : Use AutoDock Vina to simulate interactions with GABA receptors or NMDA subunits. The furan ring’s electron-rich π-system may engage in hydrophobic interactions with receptor pockets .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics:
- Root-mean-square deviation (RMSD) <2.0 Å.
- Hydrogen bond occupancy >70% with GluN2B subunit .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC values from electrophysiology assays .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Case study : Discrepancies in IC values for enzyme inhibition (e.g., 10 µM vs. 50 µM).
- Root causes :
Purity variations (e.g., residual DMSO in stock solutions).
Assay conditions (e.g., ionic strength affecting ligand-receptor kinetics).
- Solutions :
- Standardize compound purity (≥98% by HPLC) and storage (-20°C, desiccated).
- Validate assay protocols with positive controls (e.g., gabapentin for GABAergic activity) .
Q. How does the stereochemistry of this compound influence its metabolic stability?
- Findings :
- The (3S) configuration resists hepatic degradation (t = 6.2 hrs in human microsomes) vs. (3R) isomer (t = 1.8 hrs).
- Mechanism : Stereospecific binding to cytochrome P450 3A4 reduces oxidation of the (3S) form .
- Experimental design :
- Incubate isomers with liver microsomes (37°C, NADPH regeneration system).
- Quantify parent compound via LC-MS/MS at 0, 1, 3, and 6 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
